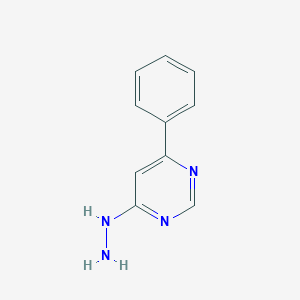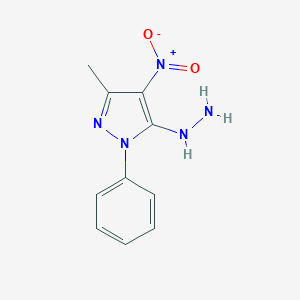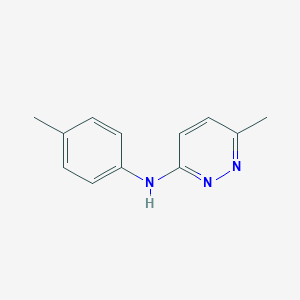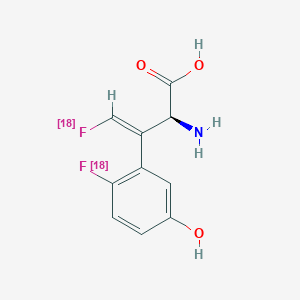
4-Hydrazino-6-phenylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydrazino-6-phenylpyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrimidine derivative that has a hydrazine group attached to the fourth position and a phenyl group attached to the sixth position.
Wirkmechanismus
The mechanism of action of 4-Hydrazino-6-phenylpyrimidine is not fully understood. However, several studies have suggested that this compound inhibits the growth of cancer cells by inducing apoptosis through the activation of caspase-3 and caspase-9 pathways. In addition, this compound has been found to inhibit the expression of several genes that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been found to inhibit the expression of several genes that are involved in cell proliferation and survival. However, the exact biochemical and physiological effects of this compound are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Hydrazino-6-phenylpyrimidine is its potential as an anticancer agent. This compound has shown promising results in inhibiting the growth of cancer cells in vitro. In addition, the synthesis of this compound is relatively simple and can be carried out in a laboratory setting. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-Hydrazino-6-phenylpyrimidine. One of the main areas of research is the development of new anticancer agents based on this compound. In addition, the use of this compound as a building block for the synthesis of new materials with unique properties is another area of interest. Furthermore, the development of new catalysts based on this compound is also an area of potential research. Overall, the study of this compound has the potential to lead to the development of new drugs, materials, and catalysts with important applications in various fields.
Synthesemethoden
The synthesis of 4-Hydrazino-6-phenylpyrimidine involves the reaction of phenylhydrazine with 4,6-dichloropyrimidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction takes place at a high temperature and yields this compound as a white crystalline solid. This method of synthesis has been reported in several scientific journals and has been found to be efficient and reproducible.
Wissenschaftliche Forschungsanwendungen
4-Hydrazino-6-phenylpyrimidine has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has shown promising results as an anticancer agent. Several studies have reported that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties. In catalysis, this compound has been used as a ligand for the synthesis of new catalysts for various organic transformations.
Eigenschaften
Molekularformel |
C10H10N4 |
|---|---|
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
(6-phenylpyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C10H10N4/c11-14-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H,11H2,(H,12,13,14) |
InChI-Schlüssel |
MHEQTHLCOHMJKR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC=N2)NN |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=NC=N2)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine](/img/structure/B232416.png)


![2-[(4-Chloroanilino)methylene]malononitrile](/img/structure/B232423.png)
![3-Methylpyrido[1,2-a]pyrimidine-2,4-dione](/img/structure/B232434.png)
![(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one](/img/structure/B232436.png)

